molecular formula C12H19NO4S B273314 N-butyl-2,5-dimethoxybenzenesulfonamide

N-butyl-2,5-dimethoxybenzenesulfonamide

Cat. No. B273314
M. Wt: 273.35 g/mol
InChI Key: QFSRKBBIENMLGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-2,5-dimethoxybenzenesulfonamide, also known as BDMBS, is a sulfonamide compound that has been used in various scientific research applications. This compound is synthesized using a multistep process and has been found to have several biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-butyl-2,5-dimethoxybenzenesulfonamide involves the binding of the compound to the Nav1.2 channel, which results in the inhibition of sodium influx into the neuron. This inhibition of sodium influx leads to a decrease in the amplitude and frequency of action potentials, which ultimately results in the inhibition of neuronal activity. N-butyl-2,5-dimethoxybenzenesulfonamide also inhibits the release of glutamate from presynaptic terminals, which further contributes to the inhibition of neuronal activity.
Biochemical and Physiological Effects:
N-butyl-2,5-dimethoxybenzenesulfonamide has several biochemical and physiological effects, including the inhibition of neuronal activity, the modulation of neurotransmitter release, and the regulation of ion channels. This compound has been found to be selective for the Nav1.2 channel, which makes it a valuable tool for studying the role of this channel in neuronal function. N-butyl-2,5-dimethoxybenzenesulfonamide has also been shown to have anxiolytic and anticonvulsant properties, which suggest that it may have therapeutic potential for the treatment of anxiety and epilepsy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-butyl-2,5-dimethoxybenzenesulfonamide in lab experiments is its selectivity for the Nav1.2 channel, which makes it a valuable tool for studying the role of this channel in neuronal function. However, one limitation of using N-butyl-2,5-dimethoxybenzenesulfonamide is its relatively low potency, which means that high concentrations of the compound may be required to achieve the desired effects. Additionally, N-butyl-2,5-dimethoxybenzenesulfonamide is not very soluble in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the study of N-butyl-2,5-dimethoxybenzenesulfonamide, including the development of more potent analogs of the compound, the exploration of its therapeutic potential for the treatment of anxiety and epilepsy, and the investigation of its effects on other ion channels and neurotransmitter systems. Additionally, the use of N-butyl-2,5-dimethoxybenzenesulfonamide in combination with other compounds or therapies may lead to new insights into the regulation of neuronal activity and the treatment of neurological disorders.
Conclusion:
In conclusion, N-butyl-2,5-dimethoxybenzenesulfonamide is a sulfonamide compound that has been used in various scientific research applications. This compound is synthesized using a multistep process and has several biochemical and physiological effects, including the inhibition of neuronal activity and the modulation of neurotransmitter release. N-butyl-2,5-dimethoxybenzenesulfonamide has advantages and limitations for lab experiments, and there are several future directions for the study of this compound. Overall, N-butyl-2,5-dimethoxybenzenesulfonamide is a valuable tool for studying the role of the Nav1.2 channel in neuronal function and may have therapeutic potential for the treatment of neurological disorders.

Synthesis Methods

The synthesis of N-butyl-2,5-dimethoxybenzenesulfonamide involves a multistep process that includes the reaction of 2,5-dimethoxybenzenesulfonyl chloride with butylamine in the presence of a base, followed by purification and isolation of the product. The yield of this process is typically around 60-70%, and the compound is obtained as a white crystalline solid.

Scientific Research Applications

N-butyl-2,5-dimethoxybenzenesulfonamide has been used in various scientific research applications, including the study of ion channels, neurotransmitter release, and the modulation of synaptic transmission. This compound has been found to be a potent blocker of the voltage-gated sodium channel Nav1.2, which plays a crucial role in the generation and propagation of action potentials in neurons. N-butyl-2,5-dimethoxybenzenesulfonamide has also been shown to inhibit the release of glutamate, a major excitatory neurotransmitter, from presynaptic terminals.

properties

Product Name

N-butyl-2,5-dimethoxybenzenesulfonamide

Molecular Formula

C12H19NO4S

Molecular Weight

273.35 g/mol

IUPAC Name

N-butyl-2,5-dimethoxybenzenesulfonamide

InChI

InChI=1S/C12H19NO4S/c1-4-5-8-13-18(14,15)12-9-10(16-2)6-7-11(12)17-3/h6-7,9,13H,4-5,8H2,1-3H3

InChI Key

QFSRKBBIENMLGU-UHFFFAOYSA-N

SMILES

CCCCNS(=O)(=O)C1=C(C=CC(=C1)OC)OC

Canonical SMILES

CCCCNS(=O)(=O)C1=C(C=CC(=C1)OC)OC

Origin of Product

United States

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